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Compound of Interest

Compound Name: LY2880070

Cat. No.: B8196068 Get Quote

This guide provides a comprehensive analysis of the clinical trial NCT02632448, which

investigated the safety and efficacy of the CHK1 inhibitor LY2880070, both as a monotherapy

and in combination with gemcitabine, in patients with advanced or metastatic solid tumors. The

information is intended for researchers, scientists, and professionals in drug development,

offering a structured overview of the available clinical data, experimental protocols, and

relevant biological pathways.

Overview of LY2880070
LY2880070 is an orally available, selective, and ATP-competitive inhibitor of checkpoint kinase

1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase involved in cell cycle checkpoint

control and DNA repair.[1][2] By inhibiting Chk1, LY2880070 prevents the repair of damaged

DNA, which can lead to the accumulation of DNA damage, inhibition of cell cycle arrest, and

ultimately, apoptosis in cancer cells.[1][2] This mechanism of action suggests that LY2880070
could have both direct antineoplastic effects and the potential to sensitize tumor cells to DNA-

damaging agents like gemcitabine.[1][2]

Clinical Trial NCT02632448 Design
NCT02632448 was a Phase 1b/2a, open-label, multicenter study designed to evaluate the

safety, efficacy, and pharmacokinetics of LY2880070.[3][4] The trial consisted of multiple parts,

including dose-escalation arms for LY2880070 as a monotherapy and in combination with

gemcitabine, as well as an expansion cohort for specific cancer types.[3]
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Quantitative Data Summary
The following tables summarize the key quantitative data from the NCT02632448 trial,

comparing the monotherapy and combination therapy arms.

Table 1: Pharmacokinetic and Safety Profile of
LY2880070 Monotherapy

Parameter Value Reference

Maximum Tolerated Dose

(MTD)
200 mg BID [5]

Mean Half-life (t½) 5.35 (± 2.3) hours [5]

AUC (200 mg BID) 3271.4 h∙ng/mL [5]

Cmax (200 mg BID) 350.0 ng/mL [5]

Dose-Limiting Toxicities Vomiting, nausea, fatigue [5]

Table 2: Clinical Efficacy of LY2880070 Monotherapy vs.
Combination Therapy

Treatment Arm
Clinical
Benefit Rate

Objective
Responses

Patient
Population

Reference

LY2880070

Monotherapy

16% (Stable

Disease)

5 cases of stable

disease

Advanced/Metast

atic Cancer
[3]

LY2880070 +

Gemcitabine
25%

1 Partial

Response, 7

cases of stable

disease

Advanced/Metast

atic Cancer
[3]

Table 3: Outcomes in the Metastatic Pancreatic
Adenocarcinoma (PDAC) Expansion Cohort (LY2880070
+ Gemcitabine)
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Parameter Value Reference

Number of Patients 11 [6][7]

Drug-Related Grade 3 Adverse

Events
36% (4 patients) [6][7]

Objective Radiological

Responses
0 [6][8]

Median Time to

Discontinuation
3.2 months [6][8]

Experimental Protocols
LY2880070 Monotherapy Dosing Regimen
In the monotherapy dose-escalation arm, patients with advanced or metastatic cancers

received LY2880070 orally in 21-day cycles.[5] The study explored multiple ascending doses,

with the maximum tolerated dose determined to be 200 mg administered twice daily (BID).[5] A

400 mg once-daily (QD) dose was not well-tolerated due to adverse events correlated with the

maximum plasma concentration (Cmax), such as nausea, vomiting, and fatigue.[5] The BID

dosing schedule maintained a similar total daily exposure (AUC) while lowering the Cmax,

thereby improving tolerability.[5]

LY2880070 in Combination with Gemcitabine
In the combination arm, LY2880070 was administered with gemcitabine to patients with

advanced or metastatic cancer.[3][9] The recommended Phase 2 dose was established at 50

mg of LY2880070 BID on days 2-6, 9-13, and 16-20, in combination with 100 mg/m² of

gemcitabine administered intravenously on days 1, 8, and 15 of a 21-day cycle.[6][8]

Patient-Derived Organoid Modeling
For the metastatic pancreatic adenocarcinoma cohort, pre-treatment tumor biopsies were

obtained to generate patient-derived organoid cultures.[6][8] These organoids were used for in

vitro drug sensitivity testing and biomarker analysis. The cultures were exposed to graded

concentrations of LY2880070, gemcitabine, or the combination for 24 hours to assess
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treatment-induced upregulation of replication stress and DNA damage biomarkers such as

pKAP1, pRPA32, and γ-H2AX.[6][8]
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Caption: Mechanism of action of LY2880070 in inhibiting the DNA damage response pathway.
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Caption: Workflow for the in vitro analysis of LY2880070 and gemcitabine using patient-derived

organoids.
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The primary alternative and combination agent investigated in NCT02632448 was the

nucleoside analog gemcitabine, a standard-of-care chemotherapy for several cancers,

including pancreatic cancer. The rationale for the combination is that gemcitabine induces DNA

damage, which is then potentiated by the inhibition of Chk1-mediated DNA repair by

LY2880070.

The clinical trial data indicates that while the combination of LY2880070 and gemcitabine was

tolerable at the determined doses, it did not demonstrate significant clinical activity in a heavily

pre-treated metastatic pancreatic cancer population.[6][8] No objective radiological responses

were observed in this cohort.[6][8] However, there was a modest clinical benefit rate of 25% in

the broader advanced/metastatic cancer population, which included one partial response in a

patient with ovarian cancer.[3][9]

Interestingly, the in vitro studies using patient-derived organoids from two pancreatic cancer

patients showed strong sensitivity to the gemcitabine/LY2880070 combination.[6][8] This

suggests that while the drug combination can be effective at a cellular level, translating this

efficacy to clinical benefit in patients may be challenging, potentially due to factors such as drug

delivery, tumor microenvironment, or acquired resistance mechanisms in heavily treated

patients.[6][8]

In conclusion, the NCT02632448 trial provided valuable insights into the safety,

pharmacokinetics, and preliminary efficacy of the Chk1 inhibitor LY2880070. While the

monotherapy and combination therapy showed limited clinical activity in the studied

populations, the discrepancy between in vitro and in vivo results highlights the complexities of

translating preclinical findings to clinical outcomes and underscores the need for further

research into predictive biomarkers and patient selection strategies for Chk1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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